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molecular formula C11H14O3 B1615389 2-(4-Methoxyphenyl)butanoic acid CAS No. 29644-99-3

2-(4-Methoxyphenyl)butanoic acid

Cat. No. B1615389
M. Wt: 194.23 g/mol
InChI Key: SHXBXUJGKPPUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04560701

Procedure details

The m- or p-hydroxyphenyl alkanol can also be prepared using conventional techniques. For example, a m- or p-methoxyphenylbutyric acid can be reacted at reflux temperature with hydrogen bromide to form a m- or p-hydroxyphenylbutyric acid. This acid can then be reacted with borane in tetrahydrofuran to form m- or p-hydroxyphenylbutanol. This latter compound is reported in JACS, 84, 788 (1962).
[Compound]
Name
p-hydroxyphenyl alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH2:13][CH3:14])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.Br>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH2:13][CH3:14])[C:10]([OH:12])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
p-hydroxyphenyl alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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